2-(But-2-en-1-yl)-4-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-2-en-1-yl)-4-chlorobenzoic acid is an organic compound that features a benzoic acid core substituted with a but-2-en-1-yl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-4-chlorobenzoic acid typically involves the alkylation of 4-chlorobenzoic acid with a but-2-en-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-2-en-1-yl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The but-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form a saturated butyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-(But-2-en-1-yl)-4-chlorobenzaldehyde or this compound.
Reduction: Formation of 2-(Butyl)-4-chlorobenzoic acid.
Substitution: Formation of 2-(But-2-en-1-yl)-4-aminobenzoic acid or 2-(But-2-en-1-yl)-4-thiolbenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-(But-2-en-1-yl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(But-2-en-1-yl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The but-2-en-1-yl group can participate in conjugation with other molecules, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(But-2-en-1-yl)benzoic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-Chlorobenzoic acid: Lacks the but-2-en-1-yl group, which affects its chemical properties and applications.
2-(But-2-en-1-yl)-4-methylbenzoic acid: Substitutes the chlorine atom with a methyl group, altering its chemical behavior.
Eigenschaften
CAS-Nummer |
61436-78-0 |
---|---|
Molekularformel |
C11H11ClO2 |
Molekulargewicht |
210.65 g/mol |
IUPAC-Name |
2-but-2-enyl-4-chlorobenzoic acid |
InChI |
InChI=1S/C11H11ClO2/c1-2-3-4-8-7-9(12)5-6-10(8)11(13)14/h2-3,5-7H,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
TXLHBPGXTOURFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC1=C(C=CC(=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.